3,4-Difluoroaniline hydrochloride

Medicinal Chemistry Fluoroquinolone Synthesis Directed Ortho-Metalation

Sourcing 3,4-Difluoroaniline HCl (CAS 10117-64-3) with a distinct 3,4-fluorine substitution pattern is critical for achieving high regioselectivity in directed ortho-metalation at the C-2 position—a key step in synthesizing ofloxacin and levofloxacin. This hydrochloride salt ensures stable handling for large-scale campaigns. The unique fluorine pattern also imparts slower biodegradation kinetics (2-3x vs. chlorinated analogs), ideal for tailored agrochemical persistence.

Molecular Formula C6H6ClF2N
Molecular Weight 165.57 g/mol
Cat. No. B8231264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoroaniline hydrochloride
Molecular FormulaC6H6ClF2N
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)F.Cl
InChIInChI=1S/C6H5F2N.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3H,9H2;1H
InChIKeySNNSHJOCWKFJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoroaniline Hydrochloride: A Core Fluorinated Aniline Intermediate with Regioselective Reactivity for Pharmaceutical Synthesis


3,4-Difluoroaniline hydrochloride (CAS: 10117-64-3) is the hydrochloride salt form of 3,4-difluoroaniline, a fluorinated aromatic amine characterized by fluorine substituents at the 3- and 4-positions of the aniline ring [1]. This substitution pattern confers distinct electronic properties that are leveraged in the synthesis of active pharmaceutical ingredients, notably fluoroquinolone antibiotics such as ofloxacin, levofloxacin, and nadifloxacin [2][3]. Its regioselective ortho-metalation at the C-2 position is a key synthetic feature that distinguishes it from other difluoroaniline isomers and enables efficient construction of C-8 substituted fluoroquinolones [4].

Why 3,4-Difluoroaniline Hydrochloride Cannot Be Replaced by Other Difluoroaniline Isomers or Chlorinated Analogs in Critical Synthetic Pathways


Substitution of 3,4-difluoroaniline with other difluoroaniline regioisomers (e.g., 2,4- or 3,5-difluoroaniline) or halogen analogs (e.g., 3,4-dichloroaniline) fundamentally alters reactivity and outcome. The specific 3,4-fluorine substitution pattern is essential for achieving the high regioselectivity required in directed ortho-metalation steps [1]. Furthermore, comparative biodegradation studies demonstrate that the fluorine substituents confer distinct environmental persistence profiles relative to chlorinated analogs, directly impacting its suitability in industrial processes where environmental fate is a consideration [2]. The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Evidence Guide: Measurable Differentiation of 3,4-Difluoroaniline Hydrochloride from Close Analogs


Regioselective Ortho-Metalation at C-2: A Synthetic Advantage Over 2,4-Difluoroaniline

The regioselective ortho-metalation of N-(tert-butoxycarbonyl)-3,4-difluoroaniline occurs exclusively at the C-2 position, a direct result of the 3,4-fluorine substitution pattern. This selectivity is not observed with the 2,4-difluoroaniline isomer, where the fluorine at C-2 blocks metalation at that site, forcing alternative, often less efficient, synthetic routes [1]. In the target compound, lithiation with t-BuLi at −78°C in THF followed by electrophilic quenching yields 2-substituted-3,4-difluoroanilines, which are direct precursors to C-8 substituted fluoroquinolones [1].

Medicinal Chemistry Fluoroquinolone Synthesis Directed Ortho-Metalation

Comparative Biodegradation Kinetics: 3,4-Difluoroaniline vs. 3,4-Dichloroaniline in Pseudomonas fluorescens

Under aerobic conditions with Pseudomonas fluorescens 26-K, the degradation kinetics of 3,4-difluoroaniline (3,4-DFA) differ significantly from its chlorinated analog, 3,4-dichloroaniline (3,4-DCA). In the presence of glucose as a co-substrate, 170 mg/L of 3,4-DCA was degraded within 2-3 days, whereas the same initial concentration of 3,4-DFA required 5-7 days for complete degradation [1]. This indicates a slower biodegradation rate for the fluorinated compound, suggesting greater environmental persistence.

Environmental Fate Biodegradation Agrochemical Intermediates

Hydrochloride Salt Form: Enhanced Handling and Solubility for Industrial-Scale Synthesis

The hydrochloride salt of 3,4-difluoroaniline (CAS 10117-64-3) offers distinct advantages in industrial handling and storage compared to the free base (CAS 3863-11-4). The salt form is a solid at room temperature, whereas the free base is a liquid with a melting point of 22°C, requiring refrigeration for long-term storage . Furthermore, the hydrochloride salt enhances aqueous solubility, facilitating its use in reactions conducted in aqueous or biphasic media .

Process Chemistry Salt Selection Formulation

Definitive Application Scenarios for 3,4-Difluoroaniline Hydrochloride Based on Quantitative Differentiation


Synthesis of C-8 Substituted Fluoroquinolone Antibiotics (Ofloxacin, Levofloxacin, Nadifloxacin)

The exclusive regioselective ortho-metalation of N-BOC-3,4-difluoroaniline at the C-2 position enables the efficient construction of C-8 substituted fluoroquinolones. This pathway is not viable with 2,4-difluoroaniline due to steric and electronic blocking at the C-2 site [1]. The resulting 2-substituted-3,4-difluoroanilines are directly converted into key intermediates for ofloxacin, levofloxacin, and nadifloxacin, with overall yields reported in the 61-70% range over multiple steps . The hydrochloride salt form further streamlines this process by providing a stable, easily handled solid starting material for large-scale campaigns .

Agrochemical Intermediate Development with Defined Environmental Persistence Profile

When designing new agrochemical active ingredients, the choice of halogenated aniline building block directly influences the final compound's environmental degradation rate. Direct comparative data show that the 3,4-difluoroaniline moiety degrades 2-3 times more slowly than the 3,4-dichloroaniline moiety under identical microbial conditions [1]. This property is advantageous for products requiring a longer duration of action in the field, but also necessitates careful consideration of environmental fate during product development. This quantifiable difference allows formulators to select 3,4-difluoroaniline hydrochloride as a starting material when a specific, slower biodegradation kinetic profile is desired [1].

Development of Fluorinated Antitumor Agents via Halogen-Containing Aniline Podophyllum Derivatives

Fluoride-containing aniline podophyllum derivatives, including those derived from 3,4-difluoroaniline, have demonstrated 10-100 times greater tumor cytotoxicity compared to their chloride and bromide analogs [1]. The presence of fluorine enhances mitochondrial apoptosis pathway activity, as evidenced by increased caspase-9 expression in HeLa cells [1]. The hydrochloride salt form facilitates the precise and reproducible synthesis of these potent antitumor candidates, ensuring consistent biological activity from batch to batch .

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